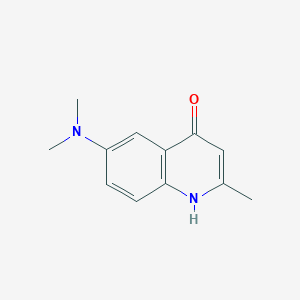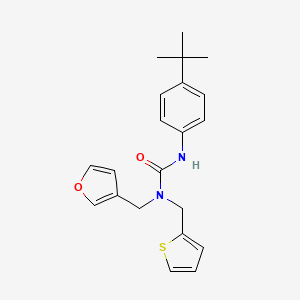
3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C21H24N2O2S and its molecular weight is 368.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cyclodextrin Complexation and Molecular Devices
The complexation with cyclodextrins, specifically in the context of photoisomerization and the formation of binary complexes, illustrates the compound's potential in the development of molecular devices. Studies by Lock et al. (2004) on similar stilbene derivatives highlight the dynamic behavior of these compounds in cyclodextrin complexes, indicating their utility in molecular switching and device assembly Lock, May, Clements, Lincoln, & Easton, 2004.
Controlled Lithiation and Substitution Reactions
Research on derivatives of urea compounds, such as N-(pyridin-3-ylmethyl)pivalamide, has shown that controlled lithiation and substitution reactions are critical for synthesizing substituted derivatives. Smith, El‐Hiti, Alshammari, & Fekri (2013) demonstrated how lithiation occurs on nitrogen and the ring, providing a pathway to obtain high yields of substituted derivatives, underscoring the importance of these reactions in synthetic organic chemistry Smith, El‐Hiti, Alshammari, & Fekri, 2013.
Green Chemistry Approaches in Urea Synthesis
Bigi, Maggi, & Sartori (2000) explored safer and environmentally friendly methodologies for synthesizing ureas, moving away from hazardous reagents like phosgene. Their work contributes to the broader application of urea derivatives in green chemistry, emphasizing the development of sustainable and safer synthetic routes Bigi, Maggi, & Sartori, 2000.
Novel Pyridine and Naphthyridine Derivatives Synthesis
Abdelrazek et al. (2010) focused on the synthesis of novel pyridine and naphthyridine derivatives through reactions involving furan and thiophene compounds. Their research illustrates the versatility of urea derivatives in synthesizing complex heterocyclic compounds, potentially useful in various chemical and pharmaceutical applications Abdelrazek, Kassab, Metwally, & Sobhy, 2010.
Anion Binding and Complexation
Marcos, Teixeira, Segurado, Ascenso, Bernardino, Brancatelli, & Geremia (2014) investigated the anion binding properties of urea derivatives, finding that their binding ability towards anions was significantly influenced by the nature of substituents. This research suggests applications in the design of new anion receptors and sensors, enhancing our understanding of molecular recognition and complexation processes Marcos, Teixeira, Segurado, Ascenso, Bernardino, Brancatelli, & Geremia, 2014.
Propiedades
IUPAC Name |
3-(4-tert-butylphenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-21(2,3)17-6-8-18(9-7-17)22-20(24)23(13-16-10-11-25-15-16)14-19-5-4-12-26-19/h4-12,15H,13-14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCGJCMSUHGMSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
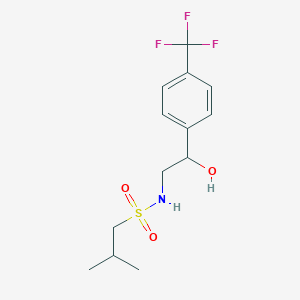
![Tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate](/img/structure/B2729073.png)

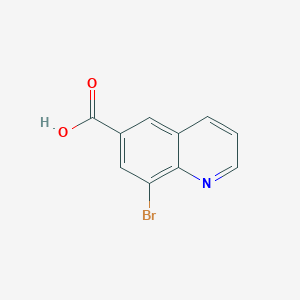
![2-{[6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2729078.png)
![1-(4-Nitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2729079.png)
![N-[(4-chlorophenyl)methyl]-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2729080.png)
![4-methyl-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide](/img/structure/B2729083.png)
![2-[[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2729085.png)
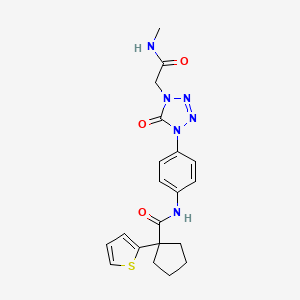
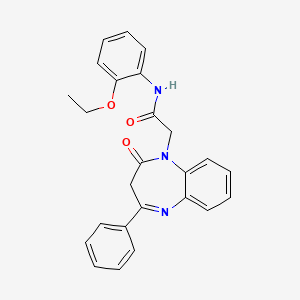
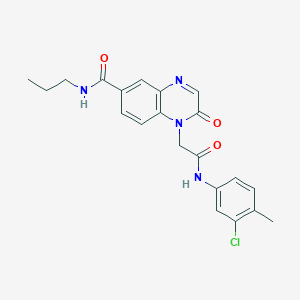
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2729089.png)
